Introduction: The Strategic Value of Selective Protection
Introduction: The Strategic Value of Selective Protection
An In-depth Technical Guide to 6-O-Benzyl-D-glucal: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the glycal scaffold represents a cornerstone for the synthesis of complex oligosaccharides and glycoconjugates. Among these, 6-O-Benzyl-D-glucal emerges as a valuable, selectively protected monosaccharide. Unlike its more common per-benzylated counterpart (3,4,6-Tri-O-benzyl-D-glucal), the targeted benzylation at the primary C-6 hydroxyl group leaves the secondary hydroxyls at C-3 and C-4 available for subsequent chemical manipulation. This structural feature makes 6-O-Benzyl-D-glucal a strategic chiral building block for the synthesis of modified glucose derivatives, allowing for a programmed and regioselective introduction of functional groups.
This guide provides a comprehensive overview of the chemical structure, properties, and synthetic applications of 6-O-Benzyl-D-glucal. While specific, published experimental data for this mono-substituted derivative is less abundant than for its fully protected analogues, this document leverages established principles of carbohydrate chemistry and data from related compounds to offer field-proven insights into its synthesis and reactivity.
Chemical Structure and Physicochemical Properties
6-O-Benzyl-D-glucal is an unsaturated pyranoid derived from D-glucose. The defining features are the endocyclic enol ether (the "glycal" double bond between C-1 and C-2) and a single benzyl ether protecting group at the C-6 position.
Systematic Name (IUPAC): (2R,3S,4S)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-3,4-diol
Physicochemical Data Summary
The fundamental properties of 6-O-Benzyl-D-glucal are summarized below. It is important to note that while basic identifiers are well-established, specific experimental values for properties like melting point and optical rotation are not widely reported in peer-reviewed literature, unlike for its tri-O-benzyl analogue.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆O₄ | [1] |
| Molecular Weight | 236.26 g/mol | [1] |
| CAS Number | 165524-85-6 | [1] |
| Appearance | Solid or powder | [1] |
| Solubility | Soluble in water, Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | [1] |
| Purity | Typically ≥95% | [1] |
| Melting Point | Not widely reported. For comparison, 3,4,6-Tri-O-benzyl-D-glucal melts at 57-58 °C. | [2] |
| Optical Rotation | Not widely reported. For comparison, [α]D for 3,4,6-Tri-O-benzyl-D-glucal is -2.7° (c=5, CHCl₃). |
Synthesis Strategy: The Challenge of Regioselectivity
The synthesis of 6-O-Benzyl-D-glucal from D-glucal is a classic problem of regioselective protection. The primary hydroxyl group at C-6 is inherently more sterically accessible and often more nucleophilic than the secondary hydroxyls at C-3 and C-4. This difference is the key to achieving mono-benzylation.
Proposed Synthetic Workflow
A plausible and efficient synthesis would involve the direct, regioselective benzylation of commercially available D-glucal.
Caption: Proposed synthetic workflow for 6-O-Benzyl-D-glucal.
Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for selective benzylation in carbohydrate chemistry.
Objective: To synthesize 6-O-Benzyl-D-glucal by selectively protecting the C-6 hydroxyl of D-glucal.
Materials:
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D-glucal
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Benzyl bromide (BnBr)
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Anhydrous Dimethylformamide (DMF)
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Methanol (for quenching)
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add D-glucal (1.0 eq). Dissolve it in anhydrous DMF.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30-45 minutes. The formation of the alkoxide is favored at the more acidic and accessible primary hydroxyl group.
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Benzylation: Add benzyl bromide (1.05 eq) dropwise to the cooled solution.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.
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Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield 6-O-Benzyl-D-glucal.
Causality Behind Choices:
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Stoichiometry: Using only a slight excess of the base and benzyl bromide is crucial to minimize the formation of di- and tri-benzylated byproducts.
-
Solvent: DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium alkoxide intermediate.
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Temperature Control: Starting the reaction at 0 °C allows for controlled deprotonation and helps enhance the selectivity for the primary C-6 position.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 6-O-Benzyl-D-glucal stems from its distinct reactive sites: the nucleophilic enol ether double bond and the free hydroxyl groups at C-3 and C-4.
Reactions at the Glycal Double Bond
The electron-rich double bond is highly susceptible to electrophilic addition. A key transformation is its epoxidation followed by nucleophilic ring-opening, which provides a powerful route to 2-deoxy- and 2,3-dideoxy-glycosides.
An epoxide derived from 6-O-Benzyl-D-glucal serves as a versatile intermediate for stereoselective additions.[3] The outcome of the reaction (1,2- vs. 1,4-addition) is highly dependent on the nature of the nucleophile and its ability to coordinate with the oxirane oxygen.[3]
Caption: Key reaction pathways involving the glycal double bond.
Applications in Drug Development
The ability to introduce diverse functionalities at the C-2 and C-3 positions makes this scaffold valuable for creating libraries of carbohydrate-based therapeutics. Glycoconjugation is a widely used strategy in drug discovery to improve the pharmacokinetic properties of a drug or to target it to specific cells that have high glucose transporter (GLUT) expression, such as cancer cells.[4] While direct examples for 6-O-Benzyl-D-glucal are sparse, its derivatives are ideal precursors for:
-
Synthesis of C-glycosides: The glycal can be converted into C-glycosides, which are metabolically stable analogues of O-glycosides and are of great interest as enzyme inhibitors and therapeutic agents.
-
Formation of 2-Deoxy Sugars: These motifs are present in numerous natural products with significant biological activity, including cardiotonic glycosides and antitumor antibiotics.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Feature | Rationale |
| ¹H NMR | δ ≈ 6.4 ppm (d, J≈6 Hz, H-1) | The anomeric proton on the glycal double bond, deshielded by the ring oxygen. |
| δ ≈ 4.8 ppm (d, J≈6 Hz, H-2) | The vinylic proton at C-2, coupled to H-1. | |
| δ ≈ 7.2-7.4 ppm (m, 5H) | Aromatic protons of the benzyl group. | |
| δ ≈ 4.6 ppm (s, 2H) | Methylene protons (CH₂) of the benzyl group. | |
| δ ≈ 3.5-4.2 ppm (m) | Protons on the pyranose ring (H-3, H-4, H-5, H-6). | |
| Broad singlets (exchangeable) | Protons of the free hydroxyl groups at C-3 and C-4. | |
| ¹³C NMR | δ ≈ 145 ppm (C-1) | Vinylic carbon adjacent to the ring oxygen. |
| δ ≈ 100 ppm (C-2) | Vinylic carbon C-2. | |
| δ ≈ 127-138 ppm | Aromatic carbons of the benzyl group. | |
| δ ≈ 74 ppm | Methylene carbon of the benzyl group. | |
| δ ≈ 65-80 ppm | Carbons of the pyranose ring (C-3, C-4, C-5, C-6). | |
| IR | 3300-3500 cm⁻¹ (broad) | O-H stretching of the free hydroxyl groups. |
| 3030 cm⁻¹ (sharp) | Aromatic C-H stretching. | |
| 2850-2950 cm⁻¹ (sharp) | Aliphatic C-H stretching. | |
| 1645 cm⁻¹ (medium) | C=C stretching of the enol ether. | |
| 1100-1050 cm⁻¹ (strong) | C-O stretching. |
Safety and Handling
As a laboratory chemical, 6-O-Benzyl-D-glucal should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from related benzylated sugar compounds.[7][8]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage at refrigerated temperatures (0-8 °C) is recommended.
-
Incompatibilities: Avoid strong oxidizing agents.
Conclusion
6-O-Benzyl-D-glucal represents a strategically important, yet underutilized, building block in synthetic carbohydrate chemistry. Its single protecting group at the primary C-6 position provides a distinct advantage over per-protected glycals, offering a clear pathway for regioselective functionalization of the C-3 and C-4 hydroxyls. While detailed characterization data is limited in the public domain, its synthesis is achievable through established regioselective protection strategies. The true value of this compound lies in its potential as a versatile intermediate for constructing complex, modified carbohydrates for applications in drug discovery and materials science. Further exploration of its reactivity will undoubtedly unlock new avenues for the efficient synthesis of novel bioactive molecules.
References
A numbered list of all sources cited will be generated here.
Sources
- 1. 6-O-Benzyl-D-glucal, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Regio- and stereoselectivity of the addition of O-, S-, N-, and C-nucleophiles to the beta vinyl oxirane derived from D-glucal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4,6-Tri-O-benzyl-D-glucal(55628-54-1) 1H NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
